(NZ)-N-[(E)-4-(1H-indol-3-yl)but-3-en-2-ylidene]hydroxylamine
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Overview
Description
(NZ)-N-[(E)-4-(1H-indol-3-yl)but-3-en-2-ylidene]hydroxylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(E)-4-(1H-indol-3-yl)but-3-en-2-ylidene]hydroxylamine typically involves the reaction of indole derivatives with hydroxylamine. One common method is the condensation reaction between 4-(1H-indol-3-yl)but-3-en-2-one and hydroxylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(E)-4-(1H-indol-3-yl)but-3-en-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated indoles, nitroindoles.
Scientific Research Applications
(NZ)-N-[(E)-4-(1H-indol-3-yl)but-3-en-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (NZ)-N-[(E)-4-(1H-indol-3-yl)but-3-en-2-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-aldehyde: Studied for its antimicrobial activities.
Uniqueness
(NZ)-N-[(E)-4-(1H-indol-3-yl)but-3-en-2-ylidene]hydroxylamine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other indole derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry.
Properties
IUPAC Name |
(NZ)-N-[(E)-4-(1H-indol-3-yl)but-3-en-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(14-15)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-8,13,15H,1H3/b7-6+,14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDKYWIEALKZRK-XQZMZFSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C=CC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C=C/C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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